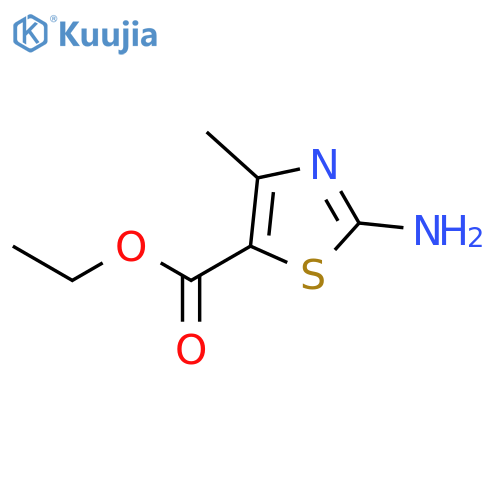

Cas no 7210-76-6 (ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate)

7210-76-6 structure

商品名:ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

CAS番号:7210-76-6

MF:C7H10N2O2S

メガワット:186.231500148773

MDL:MFCD00123414

CID:47287

PubChem ID:160870948

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-4-methylthiazole-5-carboxylate

- Ethyl 2-amino-4-methyl-5-thiazolecarboxy late

- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

- ethyl 2-amino-5-methylthiazole

- ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate

- 2-Amino-4-methyl-5-ethoxycarbonyl-thiazole

- 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester

- 2-amino-5-carbethoxy-4-methylthiazole

- AKOS BB-9152

- BUTTPARK 34 1-17

- ethyl 2-amino-4-methyl-thiazole-5-carboxylate

- IFLAB-BB F1920-0015

- 2-Amino-4-methylthiazole-5-carboxylic Acid Ethyl Ester

- Ethyl2-amino-4-methylthiazole-5-carboxylate

- Ethyl 2-amino-4-methyl thiazole-5-carboxylate

- 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester

- WZHUPCREDVWLKC-UHFFFAOYSA-N

- 2-amino-4-methyl-5-thiazolecarboxylic acid ethyl ester

- 2-Amino-4-methylthiazole-5-carboxylic acid ethyl

- AB-601/30963021

- 2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester

- 8M-594S

- PD021254

- SY007293

- SCHEMBL244752

- SR-01000431778

- Ethyl 2-amino4-methylthiazole-5-carboxylate

- FT-0636391

- AM20100687

- BP-13312

- 2-Amino-4-methyl-5-carbethoxythiazole

- AKOS000113922

- J-520698

- Oprea1_686518

- 2-Amino-4-methyl-5-(ethoxycarbonyl)thiazole

- CBDivE_011946

- A9399

- A837424

- MFCD00123414

- BCP21447

- CS-W002386

- MB00691

- Ethyl 2-amino-4-methyl-5-thiazolylcarboxylate

- EU-0004739

- SR-01000431778-1

- ethyl 2-amino-4-methyl-5-thiazole carboxylate

- DTXSID60322018

- Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%

- NSC-400231

- Oprea1_412981

- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate #

- 2-amino-4-methyl-thiazole-5-carboxylic acid, ethyl ester

- BB 0238178

- HY-W002386

- Z48847590

- NSC400231

- Ethyl 2-Amino-4-methyl-5-thiazolecarboxylate

- EN300-34151

- 7210-76-6

- HMS559C03

- SR-01000431778-2

- 2-Amino-4-methyl-5-thiazolecarboxylic acid, ethyl ester

- AC-6514

- 2-Amino-5-(ethoxycarbonyl)-4-methylthiazole

- F1080-0004

- Maybridge1_006207

- NS00018265

- CCG-1970

- E0898

- BBL007631

- ALBB-000267

- STK397356

- DB-000597

- DTXCID60273137

- ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

-

- MDL: MFCD00123414

- インチ: 1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)

- InChIKey: WZHUPCREDVWLKC-UHFFFAOYSA-N

- ほほえんだ: S1C(N([H])[H])=NC(C([H])([H])[H])=C1C(=O)OC([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 186.04600

- どういたいしつりょう: 186.046

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 93.4

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.283

- ゆうかいてん: 176.0 to 180.0 deg-C

- ふってん: 313.1 °C at 760 mmHg

- フラッシュポイント: 143.1℃

- 屈折率: 1.579

- すいようせい: 不溶性

- PSA: 93.45000

- LogP: 1.79160

- ようかいせい: 水に溶けない

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S36/37/39-S22

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R22; R36/37/38

- セキュリティ用語:S22;S26;S36/37/39

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB116459-25 g |

Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%; . |

7210-76-6 | 97% | 25g |

€101.30 | 2023-06-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65644-250mg |

ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate |

7210-76-6 | 98% | 250mg |

¥160.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D508181-1g |

2-AMino-4-Methyl-5-ethoxycarbonyl-thiazole |

7210-76-6 | 97% | 1g |

$100 | 2024-05-24 | |

| Life Chemicals | F1080-0004-0.25g |

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

7210-76-6 | 95% | 0.25g |

$18.0 | 2023-09-07 | |

| Enamine | EN300-34151-0.1g |

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

7210-76-6 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16896-100g |

Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% |

7210-76-6 | 97% | 100g |

¥15291.00 | 2023-02-28 | |

| Ambeed | A175434-10g |

Ethyl 2-amino-4-methylthiazole-5-carboxylate |

7210-76-6 | 97% | 10g |

$13.00 | 2022-05-16 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65644-5g |

ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate |

7210-76-6 | 98% | 5g |

¥2031.00 | 2023-09-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD3802-100g |

Ethyl 2-amino-4-methylthiazole-5-carboxylate |

7210-76-6 | 97% | 100g |

¥520.0 | 2024-04-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80680-5g |

Ethyl 2-amino-4-methylthiazole-5-carboxylate |

7210-76-6 | 97% | 5g |

¥19.0 | 2023-09-07 |

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 関連文献

-

1. Preparation and reactions of 2-amino- and 2-acetamido-4-methylthiazole-5-carbohydrazides: revision of the literatureG. Denis Meakins,Charles Willbe J. Chem. Soc. Perkin Trans. 1 1977 908

-

2. CCX.—The polymerisation of keten. cycloButan-1 : 3-dione (“acetylketen”)Frances Chick,Norman Thomas Mortimer Wilsmore J. Chem. Soc. Trans. 1910 97 1978

-

3. 162. The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acidW. R. Boon J. Chem. Soc. 1945 601

-

4. 107. Molecular rearrangements. Part IV. The thermal rearrangement of N-chloroacetanilideC. C. Beard,J. R. B. Boocock,W. J. Hickinbottom J. Chem. Soc. 1960 520

7210-76-6 (ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:7210-76-6)Ethyl 2-amino-4-methylthiazole-5-carboxylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

atkchemica

(CAS:7210-76-6)ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ